Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
Preparation Methods
The synthesis of quinoxaline derivatives, including Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate, typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram levels and the catalyst is recyclable. Other methods include using molecular iodine, cerium ammonium nitrate, and various other catalysts under different conditions .
Chemical Reactions Analysis
Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like manganese dioxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for quinoxaline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
Quinoxaline derivatives, including Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate, have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Similar compounds to Methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate include:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antibiotic with antitumor properties.
Atinoleutin: Known for its antimicrobial activity.
What sets this compound apart is its unique combination of fluorophenyl groups, which may enhance its biological activity and specificity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C22H14F2N2O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylate |
InChI |
InChI=1S/C22H14F2N2O2/c1-28-22(27)15-6-11-18-19(12-15)26-21(14-4-9-17(24)10-5-14)20(25-18)13-2-7-16(23)8-3-13/h2-12H,1H3 |
InChI Key |
HGCJINRLCSLVHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.